Isoquinoline, 1-iodo-5-methoxy-
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline and is a vital scaffold for leads in drug discovery, playing a major role in the field of medicinal chemistry . Isoquinoline and quinoline are benzopyridines, composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods. Quinoline and isoquinoline can be considered as 10-electron π -aromatic and delocalized systems . Protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Isoquinoline consists of a benzene ring fused with a pyridine ring, forming benzo[c]pyridine . The molecular formula of Isoquinoline is C9H7N .Chemical Reactions Analysis
Quinoline and isoquinoline are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π -aromatic and delocalized systems . The electron pair of nitrogen is not involved in the aromatization, and therefore these substances easily undergo quaternization and conversion to N-oxides .Physical And Chemical Properties Analysis
Isoquinoline is a stable liquid with a boiling point of 237 °C that is frequently used in the laboratory as a basic high-boiling solvent . Isoquinoline has a melting point of 26.5 ºC in its pure state and a boiling point of 243 ºC .Mechanism of Action
Target of Action
Isoquinoline, 1-iodo-5-methoxy-, is a derivative of the isoquinoline class of compounds . Isoquinolines are important compounds due to their variety of applications in medicinal and synthetic organic chemistry . They are considered vital scaffolds for leads in drug discovery . .
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .
Biochemical Pathways
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are involved in diverse biochemical pathways due to their varied structures and are used as components of anti-cancer, anti-malarial, and other drugs . .
Result of Action
Isoquinolines and their derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities .
Advantages and Limitations for Lab Experiments
One advantage of using Isoquinoline, 1-iodo-5-methoxy- in lab experiments is its relatively low toxicity. However, its moderate yield and purity can be a limitation for some applications. Additionally, the lack of a complete understanding of its mechanism of action can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on Isoquinoline, 1-iodo-5-methoxy-. One area of interest is the development of Isoquinoline, 1-iodo-5-methoxy--based fluorescent probes for detecting metal ions. Another potential direction is the investigation of Isoquinoline, 1-iodo-5-methoxy-'s potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Isoquinoline, 1-iodo-5-methoxy- and its interactions with specific targets in cells.
Scientific Research Applications
Isoquinoline, 1-iodo-5-methoxy- has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. Isoquinoline, 1-iodo-5-methoxy- has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
1-iodo-5-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHSCOWRYWQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309026 | |
Record name | 1-Iodo-5-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207448-20-1 | |
Record name | 1-Iodo-5-methoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207448-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-5-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-5-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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